3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide
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Overview
Description
3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a dimethoxyphenyl group and an indole moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where a dimethoxybenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling of the Two Fragments: The final step involves coupling the indole and dimethoxyphenyl fragments through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases or receptors involved in signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethoxyphenyl)propionic acid: Shares the dimethoxyphenyl group but lacks the indole moiety.
3-(4-hydroxy-3-methoxyphenyl)propionic acid: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide is unique due to the presence of both the dimethoxyphenyl and indole groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications not observed in simpler analogs.
Properties
Molecular Formula |
C22H26N2O4 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyindol-1-yl)ethyl]propanamide |
InChI |
InChI=1S/C22H26N2O4/c1-26-19-6-4-5-18-17(19)11-13-24(18)14-12-23-22(25)10-8-16-7-9-20(27-2)21(15-16)28-3/h4-7,9,11,13,15H,8,10,12,14H2,1-3H3,(H,23,25) |
InChI Key |
YUCXXWSVMWNBPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NCCN2C=CC3=C2C=CC=C3OC)OC |
Origin of Product |
United States |
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